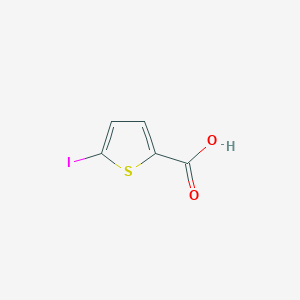

5-Iodothiophene-2-carboxylic acid

Cat. No. B1338613

Key on ui cas rn:

60166-85-0

M. Wt: 254.05 g/mol

InChI Key: HQCXDWXNOLVWER-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05290802

Procedure details

The title compound has been described by Schick, J. W., et al., J. Am. Chem. Soc. 70;286 (1948), and was prepared according to the following procedure. A 25 ml (62.5 mmoles) volume of a 2.5M hexane solution of n-butyllithium was slowly added by syringe to a cooled (dry ice/2-propanol) 100 ml tetrahydrofuran solution of 9.0 ml (64.2 mmoles) of diisopropylamine. The solution was maintained below -60° C. during n-butyllithium addition. After addition, the cool ng bath was removed and the solution allowed to reach room temperature (22° C.), and then cooled again below -60° C. To the cooled reaction vessel, 3.2 g (25.0 mmol) of 2-thiophenecarboxylic acid dissolved in 100 ml of tetrahydrofuran was slowly added. Thirty minutes after complete addition of 2-thiophenecarboxylic acid, approximately 17.2 g (87.8 mmoles) of iodotrifluoromethane was condensed into the reaction. After 5 minutes the cooling bath was removed and the reaction warmed to 0° C. and quenched with 50 ml of water. The basic aqueous solution was washed with 500 ml of diethyl ether. The ether solution was extracted with 50 ml of 1N sodium hydroxide and the two aqueous solutions were combined and washed with ether. The basic solution was acidified and extracted three times with 100 ml of diethyl ether. Drying of the organic solution with anhydrous magnesium sulfate followed by filtration and concentration gave a crude solid product. Partial purification was achieved by reprecipitation of the solid product from hot aqueous ethanol to give 3.79 g of slightly impure desired product as a mixture of dark red solid and yellow crystals. Recrystallization of the solid mixture gave 2.18 g (8.58 mmoles, 34% yield) of pure title compound as light yellow needles, m.p. 132°-134° C. (hexanes).

Name

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([OH:20])=[O:19].[I:21]C(F)(F)F>O1CCCC1.CCCCCC>[I:21][C:17]1[S:13][C:14]([C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

3.2 g

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C(=O)O

|

|

Name

|

|

|

Quantity

|

17.2 g

|

|

Type

|

reactant

|

|

Smiles

|

IC(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

70;286 (1948), and was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cool ng bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(22° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled again below -60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was slowly added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 5 minutes the cooling bath was removed

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with 50 ml of water

|

WASH

|

Type

|

WASH

|

|

Details

|

The basic aqueous solution was washed with 500 ml of diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether solution was extracted with 50 ml of 1N sodium hydroxide

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with 100 ml of diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Drying of the organic solution with anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by filtration and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a crude solid product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Partial purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was achieved by reprecipitation of the solid product from hot aqueous ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=CC=C(S1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |